molecular formula C18H22N2O2 B1385138 N-(4-Aminophenyl)-4-(isopentyloxy)benzamide CAS No. 1020054-04-9

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Cat. No.: B1385138
CAS No.: 1020054-04-9
M. Wt: 298.4 g/mol
InChI Key: KKENVBOTWFSDDV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is an organic compound that features a benzamide core structure with an aminophenyl group and an isopentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide typically involves the following steps:

    Formation of 4-(isopentyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with isopentyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-(isopentyloxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using reagents like thionyl chloride.

    Amidation reaction: The final step involves reacting the acyl chloride with 4-aminophenylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)benzamide: Lacks the isopentyloxy group, making it less lipophilic.

    4-(Isopentyloxy)benzoic acid: Lacks the aminophenyl group, reducing its potential for hydrogen bonding with biological targets.

Uniqueness

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is unique due to the presence of both the aminophenyl and isopentyloxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-aminophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKENVBOTWFSDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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